Virgaureasaponin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

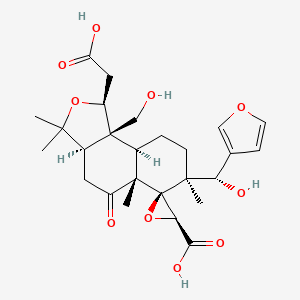

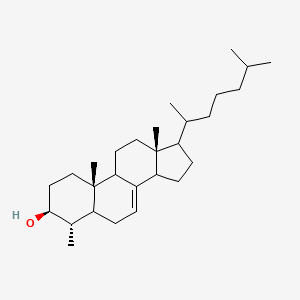

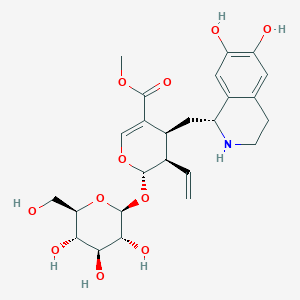

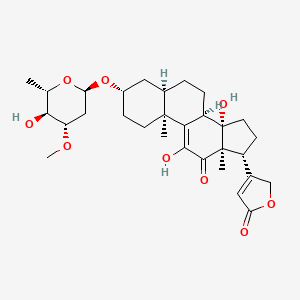

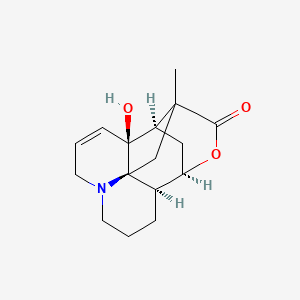

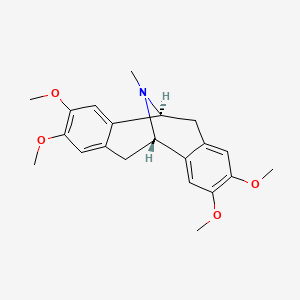

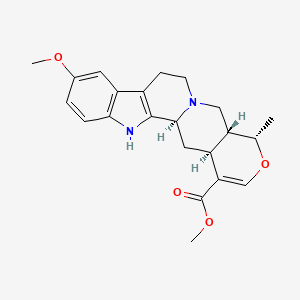

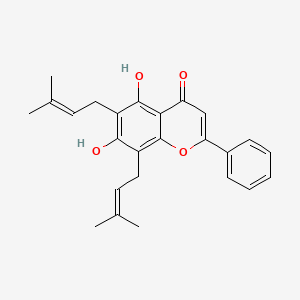

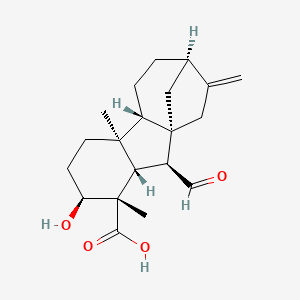

Virgaureasaponin I is a triterpenoid saponin.

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Cytotoxic Activity

Virgaureasaponin I has been studied for its potential in enzymatic hydrolysis and cytotoxic activity. Researchers have converted virgaureasaponin I using enzymatic catalysis to investigate the relationship between saponin carbohydrate structure and their cytotoxic activity (Bader, Wray, Just, & Hiller, 1998).

Structure Analysis and Saponin Isolation

Virgaureasaponin I has been isolated and structurally analyzed. For example, virgaureasaponin 3, a bisdesmosidic triterpenoid glycoside, was isolated from Solidago virgaurea, and its structure was determined using NMR techniques (Bader, Wray, & Hiller, 1992).

Anti-Candida Albicans Activity

Virgaureasaponin I has shown activity against Candida albicans, a pathogenic yeast. Triterpenoid saponins isolated from Solidago virgaurea demonstrated inhibition of C. albicans yeast-hyphal conversion (Laurençon et al., 2013).

Membrane Activity in Endothelial Cells

Studies on the membrane activity of triterpenoid saponins including virgaureasaponin I revealed their potential in activating the metabolism of endothelial cells. These saponins, especially when acylated, showed the ability to integrate into cellular membranes, potentially inducing pore-like structures (Melzig, Bader, & Loose, 2001).

Ethnomedicinal Uses and Pharmacological Activities

Virgaureasaponin I, as a constituent of Solidago virgaurea, has been involved in studies exploring the plant's ethnomedicinal uses and pharmacological activities. This includes investigating its potential as an antioxidant, anti-inflammatory, analgesic, and other therapeutic applications (Fursenco et al., 2020).

Antineoplastic Activity

Virgaureasaponin I has shown promise in antineoplastic applications. An investigation into the antineoplastic activity of Solidago virgaurea on prostatic tumor cells in an SCID mouse model highlighted its potential effectiveness as an antineoplastic medicine with minimal toxicities (Gross et al., 2002).

Anti-Inflammatory Activity

The anti-inflammatory activity of compounds derived from Solidago virgaurea, including virgaureasaponin I, has been assessed. Studies have shown significant inhibition of inflammation in rat models, suggesting the potential for its use in treating inflammatory conditions (Abdel Motaal et al., 2016).

Immunomodulatory and Antitumoral Effects

Research on the immunomodulatory and antitumoral effects of triterpenoid saponins, including virgaureasaponin I, demonstrated their potential in stimulating immune responses and exhibiting antitumoral effects in vivo (Plohmann, Bader, Hiller, & Franz, 1997).

Propiedades

Nombre del producto |

Virgaureasaponin I |

|---|---|

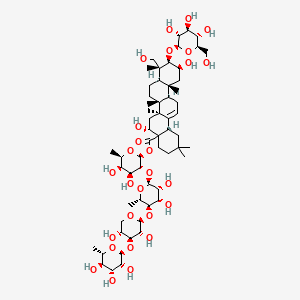

Fórmula molecular |

C59H96O27 |

Peso molecular |

1237.4 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O27/c1-22-33(65)36(68)40(72)49(78-22)83-45-28(63)20-77-48(43(45)75)82-44-24(3)80-50(42(74)39(44)71)84-46-38(70)34(66)23(2)79-52(46)86-53(76)59-15-14-54(4,5)16-26(59)25-10-11-31-55(6)17-27(62)47(85-51-41(73)37(69)35(67)29(19-60)81-51)56(7,21-61)30(55)12-13-57(31,8)58(25,9)18-32(59)64/h10,22-24,26-52,60-75H,11-21H2,1-9H3/t22-,23+,24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59?/m0/s1 |

Clave InChI |

CIWGZAMPYZZVBR-LBZBBBEFSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)C56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.